Deacetyl-N,O-didemethyldiltiazem

Calcium channel antagonism Electrophysiology Cardiovascular pharmacology

Problem: Differentiating inactive diltiazem metabolites from pharmacologically active ones in bioanalytical studies. Solution: Deacetyl-N,O-didemethyldiltiazem (M6) reference standard, characterized by >5-fold lower calcium channel antagonist potency (IC50 >2.0 mM vs. diltiazem 0.426 mM). • Ideal negative control for in vitro cardiovascular pharmacology • Validated for HPLC and LC-MS/MS method development; resolves from six related compounds • Essential for ANDA impurity profiling and bioequivalence studies Supplied with full Certificate of Analysis; ready for global dispatch.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
CAS No. 86408-42-6
Cat. No. B1669941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl-N,O-didemethyldiltiazem
CAS86408-42-6
SynonymsDeacetyl-N,O-didemethyldiltiazem;  Deacetyl-N,O-didesmethyldiltiazem;  N,O-Didemethyldeacetyldiltiazem;  o-Desmethyldeacetylnordiltiazem.
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H20N2O3S/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12/h2-9,16-17,19,21-22H,10-11H2,1H3/t16-,17+/m1/s1
InChIKeyZTRZZXJIQHVVGS-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl-N,O-didemethyldiltiazem Overview


Deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6) is a secondary metabolite of the calcium channel blocker diltiazem, formed through sequential N- and O-demethylation and deacetylation of the parent drug [1]. This compound is a derivative of the 1,5-benzothiazepine class and is characterized by the systematic chemical name (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, with a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g/mol [2]. As a fully characterized reference standard, it plays a vital role in analytical method development, quality control, and fundamental cardiovascular pharmacology research where differentiating between active and inactive metabolites is essential for accurate interpretation of diltiazem's clinical effects [3].

Product Type
Fully characterized metabolite reference standard
Workflow Fit
Analytical method development, QC, and metabolite profiling
Research Context
Differentiating active vs inactive diltiazem metabolites

Deacetyl-N,O-didemethyldiltiazem: Why Generic Metabolites Fail


Substituting Deacetyl-N,O-didemethyldiltiazem (M6) with other diltiazem metabolites like N-demethyldiltiazem (MA) or deacetyldiltiazem (M1) is scientifically invalid due to substantial differences in their pharmacological activity and analytical behavior. While MA and M1 retain significant calcium channel blocking potency, M6 has been shown to be approximately 5-fold less potent than the parent drug diltiazem and markedly less potent than other major metabolites [1]. This differential activity makes M6 a crucial control compound for distinguishing between the parent drug's effects and those of its active metabolites. Furthermore, M6's distinct physicochemical properties necessitate its use as a specific reference standard in validated analytical methods; generic standards cannot ensure the accuracy required for its quantification in biological matrices or pharmaceutical formulations [2].

Reported reduced calcium channel blocking activity: M6 exhibits markedly lower potency than parent diltiazem and active metabolites MA, M1, limiting its use as an activity probe but strengthening its role as a negative control.
Analytical specificity requires a dedicated standard; generic diltiazem metabolite standards cannot ensure accurate chromatographic resolution or quantification of this distinct, less abundant species in biological matrices.

Deacetyl-N,O-didemethyldiltiazem: Key Evidence vs Other Metabolites


Calcium Channel Blocking Potency vs Parent Drug

In a direct head-to-head comparison, the potency of Deacetyl-N,O-didemethyldiltiazem (d-M6) as a calcium channel antagonist was found to be significantly lower than that of diltiazem and its other major metabolites. The study evaluated the blocking effects on voltage-gated calcium current (ICa) in an identified snail neuron, a well-established model for studying calcium channel pharmacology [1].

Calcium channel blocking potency
Head-to-head
IC50 >2.0 mM vs diltiazem 0.426 mM (>4.7-fold less potent)
Establishes M6 as minimally active; supports differentiation of parent and active metabolite effects.
Snail neuron model; electrophysiological recording. Context-dependent.
Calcium channel antagonism Electrophysiology Cardiovascular pharmacology

Human Plasma Relative Abundance

A validated HPLC method capable of simultaneously quantifying diltiazem and six of its metabolites revealed that while N-demethyldiltiazem, deacetyldiltiazem, and N-demethyldeacetyldiltiazem are the major plasma metabolites, Deacetyl-N,O-didemethyldiltiazem (referred to as N,O-didemethyldeacetyldiltiazem) was detectable in the plasma of all patients receiving chronic diltiazem therapy, albeit at lower concentrations [1].

Human plasma detection
Method context
Detected in 100% of subjects (3/3) during chronic diltiazem administration; LOQ 5 ng/mL
Validates need for a specific analytical standard in human plasma research matrices.
Low abundance, minor metabolite; HPLC-UV method. Data to verify across larger cohorts.
Pharmacokinetics Drug metabolism Bioanalysis

Major Urinary Metabolite in Humans

A comparative metabolism study across humans, dogs, rabbits, and rats identified Deacetyl-N,O-didesmethyl diltiazem as one of the most abundant metabolites in human urine following a single oral dose of diltiazem [1].

Urinary excretion profile
Cross-study comparable
One of the most abundant metabolites in human urine after single oral dose (n=4–5)
Supports elimination pathway research and use as an analytical marker for metabolic compliance.
48 h urine collection; species-specific metabolism context. Inter-individual variability to review.
Drug metabolism Excretion Pharmacokinetics

Deacetyl-N,O-didemethyldiltiazem: Validated Applications


Pharmacological Selectivity Studies

As evidenced by its >5-fold lower potency as a calcium channel antagonist (IC50 > 2.0 mM) compared to diltiazem (IC50 0.426 mM), Deacetyl-N,O-didemethyldiltiazem serves as an ideal negative control in in vitro pharmacology studies [1]. Researchers studying the contribution of active metabolites like N-demethyldiltiazem and deacetyldiltiazem to diltiazem's overall therapeutic effect can use this compound to establish a baseline for non-specific or inactive metabolite activity. This ensures that observed pharmacological effects in complex biological systems are correctly attributed to the parent drug or specific active metabolites, thereby enhancing the accuracy and interpretability of cardiovascular research.

Method Development for Bioequivalence Studies

This compound is a fully characterized reference standard essential for developing and validating high-performance liquid chromatography (HPLC) or LC-MS/MS methods aimed at quantifying diltiazem and its full metabolite profile [2]. The validated HPLC method that successfully separated and quantified Deacetyl-N,O-didemethyldiltiazem from six other related compounds demonstrates its utility in establishing robust, specific, and sensitive assays [3]. Procuring this standard is non-negotiable for laboratories conducting bioequivalence studies of generic diltiazem formulations or detailed pharmacokinetic analyses, as it is required to meet stringent regulatory guidelines for method validation and sample analysis.

Pharmaceutical QC and Impurity Profiling

As a known and characterized impurity and metabolite of diltiazem, Deacetyl-N,O-didemethyldiltiazem is a critical reference material for pharmaceutical quality control (QC) laboratories [4]. It is used to identify and quantify this specific impurity in diltiazem active pharmaceutical ingredients (APIs) and finished drug products. Its use is mandated during method validation (AMV) and for routine QC release testing as per Abbreviated New Drug Application (ANDA) requirements. Ensuring the purity and safety of diltiazem formulations relies on the availability of high-purity standards for impurities like this compound.

Clinical Pharmacology: Excretion Pathways

Given its identification as one of the most abundant metabolites in human urine, this compound is a crucial biomarker for in vivo studies of diltiazem metabolism and elimination [5]. Clinical pharmacologists investigating inter-individual variability in drug metabolism, drug-drug interactions affecting specific metabolic pathways (e.g., CYP2D6-mediated O-demethylation), or the impact of renal function on metabolite clearance will require this standard for accurate quantification in urine and plasma. Its use enables precise tracking of the drug's metabolic fate, supporting more informed dosing strategies and safety assessments.

Application
Selection Property
Validation Focus
Calcium channel pharmacology studies
Reported low calcium channel blocking activity profile
Differentiate parent drug and active metabolite contributions in in vitro models
Bioanalytical method development
Fully characterized reference standard with established chromatographic resolution
Method specificity and accuracy for diltiazem metabolite profiling in research matrices
Pharmaceutical impurity profiling
High-purity reference material for diltiazem impurity identification
Impurity quantification in API and drug product analytical method validation
Diltiazem metabolic elimination research
Major urinary metabolite standard
Quantification in human urine for metabolic pathway and excretion studies

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